Methyl 4-(Dimethylamino)benzoate-D4
Description
Methyl 4-(Dimethylamino)benzoate-D4 is a deuterated derivative of Methyl 4-(Dimethylamino)benzoate. This compound is often used in scientific research due to its unique properties, which include a molecular formula of C10H9D4NO2 and a molecular weight of 183.24 . The deuterium atoms in the compound make it particularly useful in various analytical and research applications.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
183.24 g/mol |
IUPAC Name |
methyl 2,3,5,6-tetradeuterio-4-(dimethylamino)benzoate |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3/i4D,5D,6D,7D |
InChI Key |
DBQGARDMYOMOOS-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])N(C)C)[2H] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(Dimethylamino)benzoate-D4 can be synthesized through the esterification of 4-(Dimethylamino)benzoic acid with methanol in the presence of a deuterium source. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(Dimethylamino)benzoate-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Dimethylamino)benzoic acid
Reduction: 4-(Dimethylamino)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Methyl 4-(Dimethylamino)benzoate-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-(Dimethylamino)benzoate-D4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, providing insights into reaction mechanisms. The compound’s ester group can undergo hydrolysis, releasing 4-(Dimethylamino)benzoic acid, which can further participate in various biochemical reactions.
Comparison with Similar Compounds
Methyl 4-(Dimethylamino)benzoate-D4 can be compared with other similar compounds such as:
Methyl 4-(Dimethylamino)benzoate: The non-deuterated version, which has similar chemical properties but lacks the benefits of stable isotope labeling.
Methyl 4-(N,N-Dimethylamino)benzoate: Another derivative with slight variations in the molecular structure.
Benzoic acid, 4-(Dimethylamino)-, methyl ester: A closely related compound with similar applications but different molecular weight and properties.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for analytical and research purposes.
Biological Activity
Methyl 4-(Dimethylamino)benzoate-D4, a deuterated derivative of methyl 4-(dimethylamino)benzoate, is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Methyl 4-(dimethylamino)benzoate (C10H13NO2) features a dimethylamino group attached to a benzoate moiety. The deuterated version, this compound, is utilized in studies for tracing and metabolic profiling due to the presence of deuterium atoms.
Research indicates that this compound exhibits significant biological activity primarily through its role as an inhibitor of histone deacetylases (HDACs) . Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression patterns associated with various cellular processes, including cell cycle regulation and apoptosis.
HDAC Inhibition
A study highlighted the compound's ability to inhibit HDACs effectively, showcasing its potential as an anti-cancer agent. The compound demonstrated improved enzymatic inhibition compared to standard HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid), with specific IC50 values indicating its potency against different cancer cell lines:
| Compound | IC50 Value (µM) | Cell Line |
|---|---|---|
| D17 | 2.04 | MCF7 |
| D18 | 1.51 | PC3 |
| D3 | 4.23 | MDA-MB-231 |
These findings suggest that this compound may be more effective than existing treatments in certain contexts, particularly in solid tumors .
Case Studies and Research Findings
- Antitumor Activity : In vivo studies demonstrated that this compound effectively reduced tumor growth in U937 cell lines compared to controls. Notably, the compound was shown to down-regulate oncogenic proteins involved in critical signaling pathways such as PI3K/AKT/mTOR and MAPK .
- Selectivity and Safety : The compound was assessed for selectivity against various cancer types. Results indicated that it exhibited greater efficacy in non-solid tumors while maintaining a favorable safety profile; no significant toxic effects were observed on vital organs such as the liver and spleen during toxicity assessments .
- Structure-Activity Relationship (SAR) : Investigations into structural modifications of the compound revealed that variations in the aromatic groups significantly affected its inhibitory activity against HDACs. For instance, larger aromatic substituents enhanced binding affinity and inhibitory potency .
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in several studies, revealing low toxicity levels at therapeutic doses. The absence of adverse effects on body weight and organ health during animal trials supports its potential for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
